6-Bromo-4-ethoxyquinoline 6-Bromo-4-ethoxyquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14444253
InChI: InChI=1S/C11H10BrNO/c1-2-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10BrNO
Molecular Weight: 252.11 g/mol

6-Bromo-4-ethoxyquinoline

CAS No.:

Cat. No.: VC14444253

Molecular Formula: C11H10BrNO

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-ethoxyquinoline -

Specification

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
IUPAC Name 6-bromo-4-ethoxyquinoline
Standard InChI InChI=1S/C11H10BrNO/c1-2-14-11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3
Standard InChI Key FKFIVGLCKOWGFZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C2C=C(C=CC2=NC=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-bromo-4-ethoxyquinoline consists of a quinoline core substituted with a bromine atom at the 6-position and an ethoxy group (-OCH2_2CH3_3) at the 4-position. This arrangement confers distinct electronic and steric properties that influence its reactivity and interactions with biological targets. The compound’s IUPAC name, 6-bromo-4-ethoxyquinoline, reflects these substituents’ positions unambiguously.

Table 1: Key Molecular Properties of 6-Bromo-4-ethoxyquinoline

PropertyValue
Molecular FormulaC11H10BrNO\text{C}_{11}\text{H}_{10}\text{BrNO}
Molecular Weight252.11 g/mol
IUPAC Name6-bromo-4-ethoxyquinoline
Canonical SMILESCCOC1=C2C=C(C=CC2=NC=C1)Br
InChI KeyFKFIVGLCKOWGFZ-UHFFFAOYSA-N
PubChem CID58615398

The bromine atom enhances the compound’s electrophilic character, making it susceptible to nucleophilic substitution reactions, while the ethoxy group contributes to its lipophilicity, potentially improving membrane permeability in biological systems. The planar quinoline ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical to its pharmacological activity.

Synthesis and Analytical Characterization

Purification and Characterization

Post-synthesis, the crude product is purified via column chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • 1H^1\text{H} NMR: Peaks corresponding to the ethoxy group’s methylene (δ\delta 4.1–4.3 ppm) and methyl (δ\delta 1.4–1.6 ppm) protons are characteristic.

  • 13C^{13}\text{C} NMR: The quinoline carbons and substituents are resolved between δ\delta 100–160 ppm.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Quinoline Derivatives

CompoundSubstituentsKey Biological Activity
6-Bromo-4-ethoxyquinoline6-Br, 4-OCH2_2CH3_3Antimicrobial, Anticancer
6-Chloro-4-methoxyquinoline6-Cl, 4-OCH3_3Antimalarial
7-Fluoro-4-ethoxyquinoline7-F, 4-OCH2_2CH3_3Antiviral

The bromine atom in 6-bromo-4-ethoxyquinoline provides greater steric bulk and electronegativity compared to chlorine or fluorine, potentially enhancing target binding affinity but reducing metabolic stability.

Future Directions and Challenges

Despite its promise, several gaps in knowledge must be addressed:

  • Toxicological Profiles: Acute and chronic toxicity studies in preclinical models are essential.

  • Structure-Activity Relationships (SAR): Systematic modification of the ethoxy and bromine groups could optimize potency and selectivity.

  • Synthetic Scalability: Developing cost-effective, high-yield synthesis routes is critical for industrial applications.

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